molecular formula C11H12Br2O2 B1222602 Ethyl 2,3-dibromo-3-phenylpropanoate CAS No. 5464-70-0

Ethyl 2,3-dibromo-3-phenylpropanoate

Cat. No.: B1222602
CAS No.: 5464-70-0
M. Wt: 336.02 g/mol
InChI Key: CCYOCUPSKJUNMD-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-3-phenylpropanoate is an organic compound with the molecular formula C11H12Br2O2. It is a white to off-white solid that is slightly soluble in chloroform and methanol . This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dibromo-3-phenylpropanoate can be synthesized through the bromination of ethyl cinnamate. The reaction involves the addition of bromine to the double bond of ethyl cinnamate, resulting in the formation of the dibromo compound. The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride, and the reaction mixture is kept at a low temperature to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified by recrystallization from solvents like petroleum ether or ethanol .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromo-3-phenylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted ethyl 3-phenylpropanoates.

    Elimination: Ethyl cinnamate or other alkenes.

    Reduction: Ethyl cinnamate.

Scientific Research Applications

Ethyl 2,3-dibromo-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromo-3-phenylpropanoate in chemical reactions involves the reactivity of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, they are removed to form double bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Ethyl 2,3-dibromo-3-phenylpropanoate can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which combines the reactivity of the dibromo group with the stability provided by the phenyl ring.

Properties

IUPAC Name

ethyl 2,3-dibromo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYOCUPSKJUNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280094
Record name Ethyl 2,3-dibromo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-70-0
Record name 5464-70-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68516
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5464-70-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,3-dibromo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 2,3-dibromo-3-phenylpropanoate in the context of this research?

A1: While the research paper itself does not explicitly mention this compound, it investigates various compounds extracted from Lodgepole Pine (Pinus contorta) for their potential as antifeedants against the Pine Weevil (Hylobius abietis). [] This research is crucial because the Pine Weevil is a significant pest in conifer forests, causing substantial economic damage. Identifying and understanding the activity of naturally occurring antifeedants like those found in Lodgepole Pine could pave the way for developing environmentally friendly pest control solutions.

Q2: How can the findings of this research be applied to further investigate compounds like this compound?

A2: Although this specific research doesn't analyze this compound, it establishes a framework for evaluating the antifeedant properties of compounds against the Pine Weevil. [] Future studies could use similar methodologies to investigate the potential of this compound. This could involve:

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